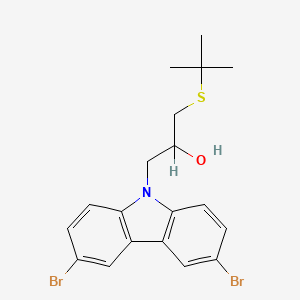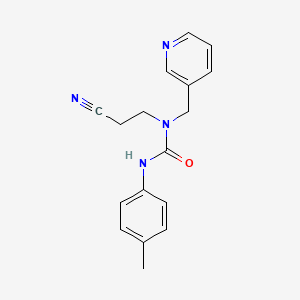
1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as ETCA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. ETCA is a triazole derivative that contains an aromatic ring and a carboxylic acid group, making it an attractive candidate for drug development. In
Wirkmechanismus
The mechanism of action of 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell growth and proliferation.
Biochemical and Physiological Effects
1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic properties. 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. It has also been shown to reduce the production of inflammatory cytokines, which are proteins that play a key role in inflammation. Additionally, 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to increase insulin sensitivity and reduce blood glucose levels in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its potential therapeutic properties. 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-cancer, anti-inflammatory, and anti-diabetic properties, making it an attractive candidate for drug development. However, one of the limitations of using 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid. One potential area of research is the development of novel 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid and its potential therapeutic applications in various diseases. Finally, the development of 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid-based drug delivery systems could potentially improve the efficacy and safety of 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid-based therapies.
Conclusion
In conclusion, 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential use in the treatment of cancer, inflammation, and diabetes. Although there are limitations to using 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments, its potential therapeutic properties make it an attractive candidate for drug development and further research.
Synthesemethoden
1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a multistep process that involves the reaction of 4-ethylbenzaldehyde with thiophene-2-carboxylic acid, followed by the formation of a triazole ring through a click reaction. The final step involves the introduction of a carboxylic acid group through the use of a Grignard reagent.
Wissenschaftliche Forschungsanwendungen
1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, 1-(4-ethylphenyl)-5-(2-thienyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential use in the treatment of diabetes, as it has been shown to increase insulin sensitivity and reduce blood glucose levels.
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-5-thiophen-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-10-5-7-11(8-6-10)18-14(12-4-3-9-21-12)13(15(19)20)16-17-18/h3-9H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPKUIKUNGWPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232149.png)

![ethyl 5-formyl-1,2-dimethyl-4-{[(4-methylphenyl)sulfonyl]oxy}-1H-pyrrole-3-carboxylate](/img/structure/B5232155.png)
![1-{[6-fluoro-2-(1-isopropyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-4-carbonitrile](/img/structure/B5232163.png)
![3-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5232168.png)

![1-[3-(3-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5232180.png)
![6-(2,4-dimethoxyphenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5232185.png)
![methyl 2-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5232191.png)
![2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5232204.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5232223.png)

![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)
